molecular formula C9H11ClFNO B15225916 (R)-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol

(R)-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol

Cat. No.: B15225916
M. Wt: 203.64 g/mol
InChI Key: CLMZPABKIFJSNS-VIFPVBQESA-N
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Description

®-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a chiral center, a chloro-fluorophenyl group, and a methylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and ®-epichlorohydrin.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the aniline derivative with ®-epichlorohydrin under basic conditions, followed by the reduction of the resulting intermediate to yield the desired product.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

®-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    2-(3-Chloro-4-fluorophenyl)-2-(methylamino)propanol: A structurally similar compound with a different alkyl chain length.

    2-(3-Chloro-4-fluorophenyl)-2-(methylamino)butanol: Another analog with a longer alkyl chain.

Uniqueness

®-2-(3-Chloro-4-fluorophenyl)-2-(methylamino)ethanol is unique due to its specific chiral configuration and the presence of both chloro and fluoro substituents on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(2R)-2-(3-chloro-4-fluorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11ClFNO/c1-12-9(5-13)6-2-3-8(11)7(10)4-6/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1

InChI Key

CLMZPABKIFJSNS-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](CO)C1=CC(=C(C=C1)F)Cl

Canonical SMILES

CNC(CO)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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